Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-5-21-17(20)15-12(4)9-14(22-15)18-16(19)13-7-6-10(2)11(3)8-13/h6-9H,5H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKNFHWBSXYNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and its pharmacological potential based on current research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 342.4 g/mol. The compound features a thiophene ring, an amide group derived from 3,4-dimethylbenzoic acid, and an ester functional group. These structural elements contribute to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Ring : Utilizing appropriate reagents to construct the thiophene framework.
- Amidation : Reaction with 3,4-dimethylbenzoic acid to introduce the amide functionality.
- Esterification : Finalizing the structure by converting the carboxylic acid to an ester form.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in vitro and in vivo models.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through specific molecular interactions.
The biological activity of this compound is believed to be mediated through interactions with specific enzymes or receptors. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It could modulate receptor activity related to cell proliferation and apoptosis.
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anti-inflammatory Research : In animal models, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Proliferation Assays : Cell viability assays indicated that the compound reduced cell proliferation by up to 70% in certain cancer cell lines at concentrations of 25 µM.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | Contains an amino group instead of an amide | Exhibits significant anti-inflammatory activity |
| Ethyl 5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxylate | Chlorine substitution on the acetamide | Enhanced antimicrobial properties |
| Ethyl 4-cyano-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate | Methoxy group instead of a dimethyl group | Altered solubility and reactivity |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related thiophene derivatives (Table 1).
Key Observations :
- Hydrophobic vs. Electronegative Groups : Derivatives with electronegative substituents (e.g., Cl in compound 4s, OCH3 in compound 76b) exhibit enhanced cytotoxicity compared to purely hydrophobic groups (e.g., dimethylbenzamido in the target compound) . The dimethylbenzamido group may improve membrane permeability but could reduce target binding affinity.
- Ester vs. Carbamoyl Moieties : Ethyl esters (e.g., target compound) generally confer moderate solubility, while carbamoyl groups (e.g., compound 76b) enhance polarity and interaction with biological targets .
- Dual Functionalization : Compounds with dual substituents (e.g., ethoxy-oxopropanamido in 77) show superior activity, suggesting synergistic effects between hydrophobic and hydrophilic groups .
Physicochemical Properties
- Melting Point : The target compound’s bulky benzamido group may elevate its melting point (>160°C), comparable to derivatives like ethyl 4,5,7-triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate (mp 153–156°C) .
- Solubility : Hydrophobic substituents (e.g., dimethylbenzamido) likely reduce aqueous solubility relative to polar analogs like compound 76b, which contains a methoxy-carbamoyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
